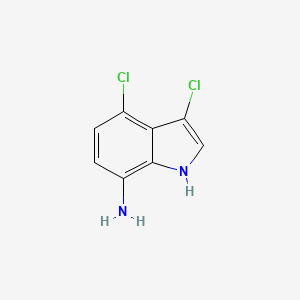

3,4-dichloro-1H-indol-7-amine

Description

Contextual Significance within Substituted Indole (B1671886) Chemistry

Substituted indoles are a cornerstone in the development of new chemical entities with diverse biological activities. The specific placement of substituents on the indole ring dramatically influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions. The presence of both electron-withdrawing chlorine atoms and an electron-donating amino group on the benzene (B151609) portion of the indole nucleus, as seen in 3,4-dichloro-1H-indol-7-amine, creates a unique electronic environment. This distinct substitution pattern can modulate the reactivity of the indole ring, influencing its susceptibility to further functionalization and its binding affinity to biological targets. The study of such polysubstituted indoles is crucial for understanding structure-activity relationships and for the rational design of molecules with tailored properties.

Overview of Structural Features and Synthetic Challenges Posed by the this compound Framework

The structure of this compound is characterized by a planar bicyclic system with chlorine atoms at positions 3 and 4, and an amino group at position 7. The chlorine at the C3 position of the pyrrole (B145914) ring is a notable feature, as direct halogenation of the indole ring typically occurs preferentially at this position. The dichlorination on the benzene ring, coupled with the C7-amino group, presents significant synthetic hurdles.

Key Structural Features:

| Feature | Description |

| Core Structure | 1H-Indole |

| Substituents | Two chlorine atoms, one amino group |

| Substitution Pattern | 3,4-dichloro, 7-amino |

| Electronic Nature | Electron-withdrawing chloro groups and electron-donating amino group |

The primary synthetic challenges include:

Regiocontrol: Achieving the specific 3,4,7-trisubstitution pattern without the formation of undesired isomers is a major challenge. The directing effects of the existing substituents must be carefully managed during the synthetic sequence.

Compatibility of Functional Groups: The amino group is sensitive to many reaction conditions, particularly the acidic conditions often employed in classical indole syntheses. Protecting group strategies are often necessary, adding to the synthetic complexity.

Harsh Reaction Conditions: The synthesis of polyhalogenated aromatic compounds can require harsh conditions, which may not be compatible with the delicate indole nucleus and the amino functionality.

Historical Development of Synthetic Approaches to Polyhalogenated and Aminated Indoles

The synthesis of indoles has a rich history, with the Fischer indole synthesis , discovered by Emil Fischer in 1883, being one of the most prominent methods. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. thermofisher.comwikipedia.org For a compound like this compound, this would conceptually involve a 2,3-dichloro-6-aminophenylhydrazine as a key intermediate. However, the synthesis and subsequent cyclization of such highly substituted and potentially unstable hydrazines can be problematic.

Historically, the synthesis of halogenated indoles has often relied on the direct halogenation of the indole core. However, controlling the regioselectivity of this process to obtain specific di- or tri-substituted patterns is notoriously difficult. The chlorination of indoles, for instance, can proceed via different mechanisms and may lead to a mixture of products. psu.edu

The introduction of an amino group onto the indole scaffold has been achieved through various methods, including the reduction of a corresponding nitroindole or the use of amination reactions. The synthesis of 7-aminoindoles, in particular, has been an area of active investigation, with various strategies being developed to access this important structural motif. acs.org The combination of polyhalogenation and amination in a single indole framework represents a more recent synthetic challenge that builds upon these historical foundations.

Current Research Trajectories and Academic Interest in this compound Derivatives

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of polyhalogenated and aminated indoles is of significant academic and industrial interest. Research in this area is driven by the potential of these compounds as intermediates in the synthesis of complex molecules and as bioactive agents themselves.

Current research trajectories involving similar structures include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize polysubstituted indoles with precise control over regioselectivity. This includes the development of novel catalytic systems and the use of modern synthetic techniques.

Exploration of Biological Activity: Halogenated indoles are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The presence of an amino group can further enhance these activities or introduce new pharmacological properties. Therefore, derivatives of this compound are likely to be investigated for their potential as therapeutic agents.

Materials Science Applications: The unique electronic properties of highly substituted indoles make them potential candidates for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The academic interest in compounds like this compound lies in their ability to serve as versatile building blocks for creating diverse chemical libraries. These libraries can then be screened for a wide range of applications, from drug discovery to materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

165669-12-5 |

|---|---|

Molecular Formula |

C8H6Cl2N2 |

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3,4-dichloro-1H-indol-7-amine |

InChI |

InChI=1S/C8H6Cl2N2/c9-4-1-2-6(11)8-7(4)5(10)3-12-8/h1-3,12H,11H2 |

InChI Key |

IHGSEJPANCPDSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1N)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dichloro 1h Indol 7 Amine and Its Precursors

Retrosynthetic Disconnection Strategies for the 3,4-dichloro-1H-indol-7-amine Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. mdpi.comresearchgate.net For this compound, two primary disconnection approaches are considered: cyclization reactions and late-stage functionalization.

Approach via Cyclization Reactions

This strategy involves the formation of the indole (B1671886) ring from a suitably substituted benzene (B151609) derivative. The key bond formations in the retrosynthesis are the C2-C3 and N1-C7a bonds of the indole core. A logical precursor would be a 2,3-dichloro-6-nitro-substituted aromatic compound, which can undergo reductive cyclization to form the desired indole. For instance, a 2,3-dichloro-6-nitrotoluene (B3040323) derivative can be a key intermediate, which can be further elaborated to introduce the necessary functionality for cyclization. The Leimgruber-Batcho and Bartoli indole syntheses are particularly well-suited for this approach, as they commence from ortho-substituted nitroarenes. wikipedia.orgwikipedia.orgname-reaction.comjk-sci.com

A plausible retrosynthetic pathway is outlined below:

Approach via Late-Stage Functionalization

An alternative strategy involves the synthesis of a 3,4-dichloroindole core, followed by the introduction of the amino group at the C7 position in a later step. This approach is advantageous as it allows for the diversification of indole derivatives from a common intermediate. However, the regioselective functionalization of the indole nucleus, particularly at the C7 position of the benzene ring, can be challenging. Transition metal-catalyzed C-H activation and amination reactions are promising methods for achieving such transformations. rsc.org

A retrosynthetic pathway for this approach is as follows:

Classical and Modern Indole Annulation Reactions Applied to the 3,4-Dichloro Motif

Several classical and modern indole synthesis methods can be adapted for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis is a robust method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. journalijar.comresearchgate.net For the synthesis of this compound, a potential precursor would be (2,3-dichloro-6-nitrophenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, followed by cyclization, would yield the corresponding nitroindole, which can then be reduced to the target amine. Recent advancements have shown that N-alkylation of the hydrazine can lead to higher yields and milder reaction conditions. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. |

| Catalyst | Brønsted or Lewis acids. |

| Key Intermediate | Arylhydrazone. |

| Mechanism | wikipedia.orgwikipedia.org-Sigmatropic rearrangement. journalijar.com |

| Modifications | Buchwald modification allows for the use of aryl halides and hydrazones. journalijar.com |

Madelung Synthesis Variants

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. youtube.com While the classical conditions are harsh, modern variations have been developed that proceed under milder conditions, often by introducing electron-withdrawing groups to facilitate the cyclization. nih.govnih.gov For the synthesis of the target molecule, a potential precursor would be N-acyl-2,3-dichloro-6-methylaniline, where the acyl group can be chosen to direct the cyclization. The Smith-modified Madelung synthesis, which utilizes organolithium reagents, has been shown to be applicable to anilines bearing halide substituents. youtube.com

Table 2: Madelung Synthesis and its Modifications

| Synthesis | Description |

| Classical Madelung | Intramolecular cyclization of N-acyl-o-toluidines using strong base at high temperatures. youtube.com |

| Smith Modification | Employs organolithium reagents and N-trimethylsilyl anilines, allowing for milder conditions. youtube.com |

| Electron-Withdrawing Group Assisted | Introduction of groups like nitro or sulfonyl facilitates cyclization under milder conditions. nih.gov |

Nenitzescu Indole Synthesis in Dichloroindole Formation

The Nenitzescu indole synthesis typically involves the reaction of a benzoquinone with a β-aminocrotonic ester to yield a 5-hydroxyindole (B134679). researchgate.netname-reaction.comprepchem.com While this reaction classically produces 5-hydroxyindoles, its principles can be adapted. A modified approach could involve the reaction of a suitably substituted dichloro-p-benzoquinone with an enamine to construct the indole ring. The regioselectivity of the Nenitzescu reaction is influenced by the substituents on the benzoquinone, which could be exploited to achieve the desired 3,4-dichloro substitution pattern. name-reaction.com

Table 3: Nenitzescu Indole Synthesis Overview

| Feature | Description |

| Reactants | Benzoquinone and a β-aminocrotonic ester or enamine. |

| Product | Typically a 5-hydroxyindole derivative. name-reaction.com |

| Mechanism | Involves a Michael addition followed by cyclization and elimination. name-reaction.com |

| Applicability | Can be adapted for the synthesis of various substituted indoles. |

Palladium-Catalyzed Cyclization Reactions

The formation of the indole nucleus is a critical step in the synthesis of this compound. Palladium catalysis offers a powerful and versatile toolkit for constructing this heterocyclic core, often from readily available anilines and alkynes.

One of the most prominent methods is the Larock indole synthesis , a palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu To construct a precursor for the target molecule, a hypothetical pathway would involve the coupling of a 1-amino-2-iodo-3,4-dichlorobenzene derivative (bearing a protected amino group destined to become the 7-amino group) with an appropriate alkyne. The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base like potassium carbonate. wikipedia.org The regioselectivity of the alkyne insertion is a key consideration, where the larger substituent of an unsymmetrical alkyne generally adds to the carbon adjacent to the newly formed C-N bond, influenced by steric factors. ub.edu Recent advancements have expanded the scope to include less reactive o-bromo and o-chloroanilines through the use of specialized phosphine ligands. nih.gov

Another sophisticated approach is the palladium-catalyzed intramolecular cyclization . This can involve various strategies, such as the cyclization of o-alkynylanilines. organic-chemistry.orgnih.gov A synthetic route could start with a suitably substituted 2-alkynylaniline, which upon treatment with a palladium catalyst like Pd(OAc)₂, undergoes cyclization to form the indole ring. nih.gov Tandem Sonogashira coupling followed by cyclization is also an efficient one-pot procedure. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of N-aryl enamines represents another pathway to the indole core. nih.gov

A cascade process involving ortho-amination and ipso-Heck cyclization catalyzed by palladium/norbornene offers a modular route to C3,C4-disubstituted indoles. uni-regensburg.de This strategy could theoretically be adapted by starting with an aryl iodide substituted with precursors for the chloro and nitro groups, which upon reaction with an N-benzoyloxy allylamine, would form the indole scaffold. uni-regensburg.de

| Cyclization Method | Key Reactants | Typical Catalyst System | Ref. |

| Larock Indole Synthesis | o-Iodoaniline derivative, Alkyne | Pd(OAc)₂, PPh₃, K₂CO₃ | wikipedia.org |

| Intramolecular Cyclization | o-Alkynylaniline derivative | Pd(OAc)₂ | nih.gov |

| Ortho-Amination/Ipso-Heck | Aryl iodide, N-Benzoyloxy allylamine | Palladium/Norbornene | uni-regensburg.de |

Metal-Free Cyclization Protocols

To circumvent the cost and potential toxicity associated with transition metals, metal-free cyclization methods have gained significant traction. These protocols often rely on strong acids or oxidants to facilitate the key bond-forming steps.

A notable example is the intramolecular C-H amination of N-Ts-2-alkenylanilines. This reaction can be mediated by oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or N-iodosuccinimide (NIS). nih.govacs.org The process is operationally simple and tolerates a wide range of functional groups. acs.org A proposed mechanism involves the formation of a radical cation via a single-electron transfer (SET) to the oxidant, followed by cyclization. acs.org

The Fisher indole synthesis is a classic metal-free method that involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. A modern variant utilizes polyphosphoric acid (PPA) to mediate a tandem hydroamination-cyclization between arylhydrazines and simple alkynes, providing a metal-free route to various indole structures. nih.gov

Regioselective Chlorination Strategies for Indole Derivatives

Introducing two chlorine atoms specifically at the C3 and C4 positions of the indole nucleus requires precise regiocontrol, as the indole ring has multiple reactive sites.

Direct Halogenation Methods

Direct halogenation of the indole core can be challenging due to competing reactions at the more nucleophilic C3, C2, and C5 positions. The C4 position is one of the least intrinsically reactive sites. rsc.org However, recent advances using a transient directing group (TDG) strategy have enabled the selective C4-halogenation of indoles. acs.orgacs.org In one such method, glycine (B1666218) is used as a TDG in a Pd(II)-catalyzed reaction with CuCl₂ as the chlorine source. acs.org Another approach uses anthranilic acids as the TDG with N-chlorosuccinimide (NCS) as the halogen source under mild conditions. acs.org

Nitration at the C3 position can be achieved under non-acidic conditions using reagents like acetyl nitrate, generated in situ. researchgate.netnih.gov This provides a handle for further functionalization or potential conversion to a chloro group.

Indirect Halogenation via Precursor Functionalization

An alternative to direct chlorination is the introduction of a functional group at the desired position, which is later converted to a chlorine atom. C-H activation strategies are paramount for installing these initial functional groups, especially at the less reactive C4 position.

The use of a removable pivaloyl directing group at the C3 position has been shown to enable the regiocontrolled direct arylation of indoles at the C4 and C5 positions, which could be adapted for other functionalizations. researchgate.netnih.gov Similarly, installing a phosphinoyl directing group on the indole nitrogen can direct C-H activation to the C7 position, while other directing groups can target the C4 position for various transformations like alkynylation or hydroxylation. nih.govacs.orgacs.org These functionalized intermediates could then potentially be converted to the corresponding chlorides.

A general strategy involves chelation-assisted C-H borylation. The installation of a pivaloyl group at the C3 position can direct a boron species to the C4 position. This borylated intermediate can serve as a versatile handle for subsequent conversion to a chloro group via established methods. acs.org

Directed Amination Approaches at the C7 Position of the Indole Nucleus

The introduction of an amino group at the C7 position is the final key transformation. Directing this substitution to the C7 position, which is part of the less reactive benzene ring of the indole, requires specific strategies.

Amination via Nitro Precursors and Subsequent Reduction

The most established and reliable method for installing a C7-amino group is through the reduction of a C7-nitro precursor. The synthesis of 7-nitroindoles is therefore a critical step. While direct nitration of indole typically yields a mixture of isomers with 3-, 5-, and 6-nitroindoles predominating, specific methods have been developed for C7-nitration.

One effective approach involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate. This unexpectedly directs the nitration to the C7 position. Subsequent hydrolysis and dehydrogenation afford the 7-nitroindole (B1294693). google.com Another route starts from 2-chloro-6-nitrotoluene (B1664060) to synthesize 4-chloroindole (B13527) derivatives, which could be adapted. tandfonline.com Once the 7-nitroindole precursor (in this case, 3,4-dichloro-7-nitro-1H-indole) is obtained, the nitro group can be cleanly reduced to the desired 7-amino group. Standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C), or reduction with metals like iron powder in acetic acid, are highly effective for this transformation. nih.govacs.org

| Precursor | Reagents for Nitration | Product | Reagents for Reduction | Final Product | Ref. |

| Sodium 1-acetylindoline-2-sulfonate | Acetyl Nitrate | 7-Nitroindoline derivative | - | 7-Nitroindole | google.com |

| 3,4-dichloro-7-nitro-1H-indole | - | - | Pd/C, H₂ | This compound | nih.gov |

| 3,4-dichloro-7-nitro-1H-indole | - | - | Fe, AcOH | This compound | acs.org |

Direct C-H Amination Methodologies

Direct C-H amination has emerged as a powerful tool in organic synthesis, offering a more atom-economical route to C-N bond formation by avoiding pre-functionalization of substrates. rsc.org These methods typically involve transition-metal catalysts (e.g., palladium, copper, rhodium, or iron) that facilitate the insertion of a nitrene or an amino group directly into a C-H bond. rsc.orgnih.gov

For the synthesis of this compound, a hypothetical direct C-H amination could be envisioned starting from a 3,4-dichloroindole intermediate. The C-7 position of the indole ring is a potential site for such a reaction.

Table 1: Hypothetical Direct C-H Amination

| Starting Material | Reagent | Catalyst System (Example) | Potential Product |

| 3,4-dichloro-1H-indole | Aminating Agent (e.g., Hydroxylamine derivative, Azide) | Pd, Cu, or Rh catalyst | This compound |

Mechanistically, the catalytic cycle would likely involve the activation of the C7-H bond of the indole, followed by coupling with an appropriate nitrogen source. While numerous methods exist for C-H amination of arenes and heterocycles, specific documented examples for the direct C-7 amination of 3,4-dichloroindole are not prevalent in the literature, making this a promising area for future research. The electronic properties of the dichlorinated ring would significantly influence the reactivity and regioselectivity of this transformation.

Nucleophilic Aromatic Substitution on Activated Intermediates

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted aromatic compounds, particularly when the ring is activated by electron-withdrawing groups. nih.gov In the context of synthesizing this compound, SNAr reactions are crucial, especially for the preparation of key precursors.

A key intermediate is the corresponding 7-nitroindole. The synthesis of this nitroindole can be approached through various classic indole syntheses, starting from a suitably substituted aniline (B41778) or nitrobenzene (B124822) derivative. For instance, the synthesis could begin with 1,2-dichloro-3-nitrobenzene. An SNAr reaction on this starting material is a critical step. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 3,4-dichloronitrobenzene, studies have shown that a nucleophile, such as sodium methoxide, will preferentially displace the chlorine atom at the 4-position (para to the nitro group). chegg.comquizlet.com This regioselectivity is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate. quizlet.com

Once a precursor like 3,4-dichloro-7-nitro-1H-indole is synthesized, the final step is the reduction of the nitro group to the amine. This transformation is a classic example of using an activated intermediate (the nitro compound) to install the desired functionality. A variety of reducing agents can be employed for this purpose.

Table 2: Reduction of 3,4-dichloro-7-nitro-1H-indole

| Reagent System | Solvent | Conditions | Notes |

| Sn / HCl | Ethanol | Reflux | Classic, robust method, but produces tin waste. scispace.com |

| Fe / NH₄Cl | Ethanol/Water | Reflux | Milder, often used for sensitive substrates. |

| H₂ (g) / Pd/C | Methanol / Ethyl Acetate | Room Temperature, 1-4 atm | Clean, catalytic method suitable for large scale. |

| NaBH₄ / Pd/C | Water | Room Temperature | A method for catalytic transfer hydrogenation. scispace.com |

| Sodium Polysulfide (Na₂Sₓ) | Water | Heat | Can be selective for one nitro group in dinitro compounds. scispace.com |

The choice of reducing agent depends on factors such as substrate tolerance, desired purity, and scalability. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. scispace.com

Stereochemical Considerations in the Synthesis of Chiral Analogs

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogs, where a stereocenter is introduced on the indole core or a substituent, is of significant interest for drug discovery. The development of stereoselective syntheses is crucial to access enantiomerically pure compounds.

Strategies for introducing chirality include:

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a key bond-forming reaction. For example, the asymmetric reduction of a prochiral imine derived from a ketone precursor could establish a chiral amine center.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The use of N-tert-butanesulfinyl imines is a well-established method for the stereoselective synthesis of chiral amines. researchgate.net

Resolution: A racemic mixture of a chiral analog can be separated into its constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation.

For instance, a chiral analog could be synthesized by modifying the indole at the C2 or C3 position with a substituent bearing a stereocenter. A hypothetical route could involve the synthesis of a 2-substituted-3,4-dichloro-7-nitro-1H-indole, where the substituent is introduced via an asymmetric reaction. Subsequent reduction of the nitro group would then yield the chiral target molecule.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for environmental sustainability and economic viability. mdpi.com Key areas for improvement over traditional methods include:

Atom Economy: Utilizing reactions that incorporate a high proportion of the starting material atoms into the final product, such as C-H activation or cycloadditions.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. For example, catalytic hydrogenation for the nitro reduction step is far greener than using tin or iron, which generate large amounts of metal waste. scispace.com The use of recoverable magnetic nanoparticle catalysts also represents a green approach. mdpi.com

Energy Efficiency: Using methods that operate at ambient temperature and pressure, or employing energy-efficient technologies like microwave irradiation or electrochemistry. Electrochemical methods can provide a sustainable way to generate reactive intermediates without the need for chemical oxidants or reductants.

Renewable Feedstocks: While challenging for this specific molecule, the long-term goal is to derive starting materials from renewable sources.

A greener route to this compound would prioritize a catalytic, high-yield synthesis of the indole core and employ catalytic hydrogenation for the final reduction step in an environmentally benign solvent.

Scalable Synthetic Processes and Process Chemistry Considerations

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of process chemistry principles to ensure safety, efficiency, and cost-effectiveness. For this compound, a scalable synthesis would need to address several factors.

A practical synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine has been successfully demonstrated on a hundred-gram scale, highlighting key considerations applicable here. rsc.org

Table 3: Process Chemistry Considerations for Scalability

| Consideration | Strategy for this compound Synthesis |

| Cost of Goods | Start from inexpensive, readily available materials like dichlorinated nitrobenzenes or anilines. |

| Process Safety | Avoid hazardous reagents like hydrazine where possible, or ensure strict engineering controls. Monitor reaction exotherms, especially during nitration or reduction steps. |

| Throughput & Cycle Time | Optimize reaction conditions to minimize reaction times. Design a route with a minimal number of linear steps. |

| Purification | Avoid chromatographic purification, which is not ideal for large-scale production. Develop routes where the final product and intermediates can be purified by crystallization or extraction. rsc.org |

| Waste Management | Select reactions and reagents that minimize waste production. Catalytic routes are highly preferred over stoichiometric ones. |

A scalable route would likely involve a robust indole formation strategy followed by a catalytic reduction of the nitro-intermediate. Each step would be optimized to allow for isolation via precipitation and filtration, minimizing the need for chromatography and reducing solvent usage. For example, the final reduction using H₂/Pd-C is highly scalable and the catalyst can be recovered by filtration.

Chemical Reactivity and Transformation of 3,4 Dichloro 1h Indol 7 Amine

Electrophilic Aromatic Substitution (EAS) Reactions of the Indole (B1671886) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the C3-position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). nih.gov However, in 3,4-dichloro-1H-indol-7-amine, the C3-position is blocked by a chlorine atom. This blockage, combined with the deactivating effect of the C4-chloro substituent and the activating, ortho-, para-directing effect of the C7-amino group, channels electrophiles to the remaining unsubstituted positions: C2, C5, and C6. The precise outcome of these reactions depends on the nature of the electrophile and the reaction conditions. researchgate.net

The halogenation of indoles can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often yielding polyhalogenated products if not carefully controlled. quimicaorganica.org For this compound, further halogenation is anticipated to occur at the most nucleophilic available positions. The C2 position is activated by the indole nitrogen, while the C5 and C6 positions are influenced by the competing effects of the C4-chloro (deactivating) and C7-amino (activating) groups. Enzymatic halogenation has proven effective for indoles bearing electron-withdrawing groups, suggesting that biocatalytic methods could offer high regioselectivity. nih.gov Given the directing influence of the 7-amino group, substitution at the C6 position is a likely outcome, though reaction at C2 is also plausible.

Table 1: Predicted Halogenation Reactions

| Reactant | Reagent/Conditions | Predicted Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), CH2Cl2 | 6-Bromo-3,4-dichloro-1H-indol-7-amine |

Nitration of the indole ring requires careful selection of reagents, as harsh acidic conditions (e.g., mixed acid) can lead to polymerization. quimicaorganica.org Milder conditions, such as using nitric acid in acetic anhydride (B1165640), are often employed. For the subject compound, the C7-amino group strongly activates the C6-position towards electrophilic attack. Therefore, nitration is expected to proceed regioselectively at C6. The resulting nitro-amino indole can then be readily reduced to the corresponding diaminoindole derivative. This reduction is a standard transformation, commonly achieved via catalytic hydrogenation (e.g., H2 over Palladium catalyst) or with reducing agents like tin(II) chloride. The synthesis of various diaminoindoles often proceeds through such a nitration-reduction sequence. acs.org

Table 2: Predicted Nitration and Reduction Sequence

| Reactant | Reagent/Conditions | Predicted Product |

|---|---|---|

| This compound | HNO3, Acetic Anhydride | 3,4-dichloro-6-nitro-1H-indol-7-amine |

Friedel-Crafts alkylation and acylation reactions on indoles can be complicated by the high nucleophilicity of the ring, which can lead to side reactions and polymerization, especially under strong Lewis acid catalysis. researchgate.net Modern methods often employ milder catalysts. In this compound, with the C3 position blocked, acylation would likely target the C2 position or the nitrogen atom of the indole (N1). N-alkylation of the indole nitrogen is also a common reaction, often carried out using an alkyl halide in the presence of a base. rsc.org Asymmetric Friedel-Crafts alkylation at the C7 position has been demonstrated for 4-aminoindoles, suggesting that under specific catalytic conditions, substitution on the benzene (B151609) portion of the ring is possible. rsc.org

Table 3: Predicted Alkylation and Acylation Reactions

| Reaction Type | Reactant | Reagent/Conditions | Predicted Product |

|---|---|---|---|

| N-Alkylation | This compound | Methyl iodide, NaH, DMF | 3,4-dichloro-1-methyl-1H-indol-7-amine |

The Mannich reaction is a three-component condensation that typically involves an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and an amine (primary or secondary). wikipedia.org With indoles, this reaction serves as a powerful method for aminomethylation, almost exclusively at the C3 position. quimicaorganica.org Since the C3 position of this compound is substituted, a classical Mannich reaction on the indole ring is sterically and electronically disfavored. The reaction mechanism proceeds through the formation of an electrophilic iminium ion from the aldehyde and the secondary amine. chemistrysteps.com While the indole ring itself is unlikely to act as the nucleophile in this case, the primary amine at the C7 position could potentially participate in the formation of an iminium species, leading to derivatives not arising from EAS.

Nucleophilic Reactivity of the Amine Moiety

The 7-amino group of this compound is a primary amine, which confers nucleophilic character. It can readily react with a variety of electrophiles, particularly acylating and sulfonylating agents, to form stable amide and sulfonamide linkages, respectively. These reactions typically require a base to neutralize the acidic byproduct.

The acylation of the 7-amino group is a straightforward and high-yielding transformation. Reaction with an acid chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) furnishes the corresponding N-acyl derivative. youtube.com This reaction is chemoselective for the exocyclic amine over the indole nitrogen, which is significantly less basic and nucleophilic. Similarly, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) proceeds under similar conditions to yield the corresponding sulfonamide. Such derivatizations are common in medicinal chemistry to modify the properties of a parent amine.

Table 4: Predicted N-Acylation and N-Sulfonylation Reactions

| Reaction Type | Reactant | Reagent/Conditions | Predicted Product |

|---|---|---|---|

| N-Acylation | This compound | Acetyl chloride, Pyridine | N-(3,4-dichloro-1H-indol-7-yl)acetamide |

Alkylation and Arylation of the 7-Amino Group

The primary amino group at the C7 position of the indole ring is a key site for nucleophilic reactions such as alkylation and arylation. These transformations introduce alkyl or aryl substituents, respectively, which can significantly modify the molecule's properties.

Alkylation: The direct alkylation of the 7-amino group can be achieved by reaction with various alkylating agents, such as alkyl halides (iodides, bromides, or chlorides) or alkyl sulfates. The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. organic-chemistry.org To achieve mono-alkylation, it is often necessary to use a large excess of the amine relative to the alkylating agent or to employ specific reaction conditions that favor the formation of the primary product.

Arylation: The introduction of an aryl group at the 7-amino position is typically accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide (or triflate) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. nih.govorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, copper-catalyzed N-arylation often provides a cost-effective alternative to palladium-based systems. mdpi.com

Table 1: Representative Reagents for Alkylation and Arylation of the 7-Amino Group

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride |

| Alkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | |

| Arylation | Aryl Halides | Phenyl iodide, 4-Chlorobromobenzene, 2-Naphthyl bromide |

| Aryl Triflates | Phenyl trifluoromethanesulfonate |

Formation of Schiff Bases and Imines

The primary amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, which are a class of imines. wikipedia.orgnih.gov This condensation reaction is typically reversible and acid-catalyzed. youtube.comyoutube.com The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by the removal of water from the reaction mixture, leads to the formation of the C=N double bond characteristic of an imine. wikipedia.orgyoutube.com

The stability of the resulting Schiff base depends on the nature of the carbonyl compound used. Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. researchgate.net This reaction is a versatile method for introducing a wide variety of substituents onto the 7-amino group, as a vast number of aldehydes and ketones are commercially available or readily synthesized.

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound Class | Specific Examples |

|---|---|

| Aromatic Aldehydes | Benzaldehyde, 4-Methoxybenzaldehyde, 2-Naphthaldehyde |

| Aliphatic Aldehydes | Acetaldehyde, Propionaldehyde |

| Ketones | Acetone, Cyclohexanone, Acetophenone |

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom within the indole ring (N1) possesses a lone pair of electrons and an acidic proton, allowing it to participate in various reactions, most notably alkylation, arylation, and protection/deprotection sequences.

N-Alkylation and N-Arylation Strategies

Functionalization of the indole nitrogen can be a critical step in the synthesis of more complex molecules. However, in the case of this compound, the presence of the nucleophilic 7-amino group presents a challenge for selective N1-functionalization.

N-Alkylation: The N1 position of the indole can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). To favor N1-alkylation over alkylation of the 7-amino group, a non-nucleophilic base is preferred. Furthermore, protection of the 7-amino group prior to N1-alkylation may be necessary to achieve complete selectivity.

N-Arylation: Similar to the 7-amino group, the indole nitrogen can undergo arylation via metal-catalyzed cross-coupling reactions. Both palladium- and copper-catalyzed methods are widely used for the N-arylation of indoles. nih.govmdpi.com The Chan-Lam coupling, which utilizes boronic acids as the aryl source in the presence of a copper catalyst, is a notable method. nih.gov Again, to ensure selective N1-arylation, protection of the 7-amino group is a common strategy.

Metal-Catalyzed Coupling Reactions at Halogenated or Aminated Sites

The chlorine atoms at the C3 and C4 positions of the indole ring are key handles for introducing molecular complexity through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide. harvard.eduorganic-chemistry.orglibretexts.org In the case of this compound, this reaction offers a route to introduce aryl, heteroaryl, or vinyl substituents at the C3 and/or C4 positions.

A key consideration for the Suzuki-Miyaura coupling of dihalogenated substrates is regioselectivity. The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl. harvard.edu Since this compound contains two chlorine atoms, achieving selective mono-arylation at either C3 or C4 can be challenging. The relative reactivity of the two C-Cl bonds is influenced by the electronic and steric environment of each position. In some dihalopyridines, the selectivity of the Suzuki coupling can be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net For dihalo-1,2,5-thiadiazoles, selective coupling at the more reactive halogen has been demonstrated, with the reactivity order being I > Br > Cl. nih.govresearchgate.net For 3,4-dihaloindoles, selective functionalization can be difficult, but in some cases, the C4 position can be selectively targeted. acs.orgacs.org It is also known that in some systems, the C3-position of indoles can be selectively allylated. nih.gov

To achieve selective Suzuki-Miyaura coupling on this compound, a careful optimization of the reaction parameters would be necessary. This could involve screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), phosphine (B1218219) ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents. nih.govnih.govrsc.org It may also be necessary to protect the N1 and/or the 7-amino group to prevent catalyst inhibition and side reactions. nih.gov

Table 4: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes

| Factor | Influence on Selectivity |

|---|---|

| Catalyst/Ligand | The steric and electronic properties of the phosphine ligand can influence which C-Cl bond is more readily accessed by the palladium catalyst. |

| Base | The choice of base can affect the rate of the catalytic cycle and may influence the relative reactivity of the two positions. |

| Solvent | The solvent can impact the solubility of the reactants and the stability of the catalytic species, potentially affecting selectivity. |

| Temperature | Lower reaction temperatures may favor the selective reaction at the more activated C-Cl bond. |

Heck and Sonogashira Reactions

The halogenated positions on the indole ring of this compound make it a suitable substrate for palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.org In the context of this compound, the chloro substituents can be targeted for coupling with various alkenes to introduce new side chains. The reaction is typically catalyzed by a palladium complex and requires a base. mdpi.comorganic-chemistry.org The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the efficiency and regioselectivity of the coupling. rsc.org Intramolecular Heck reactions have also been utilized to construct complex polycyclic indole derivatives. nih.govacs.org

The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne. researchgate.netorganic-chemistry.org This reaction allows for the introduction of alkynyl groups onto the indole scaffold. For dihalogenated substrates like this compound, selective coupling at one of the chloro positions can be achieved by carefully controlling the reaction conditions. libretexts.org The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, copper-free and amine-free conditions have also been developed. nih.gov Sequential Sonogashira couplings can be performed on dihaloindoles to introduce different alkyne functionalities at distinct positions. thieme-connect.de

Table 1: Examples of Heck and Sonogashira Reaction Conditions

| Reaction Type | Catalyst System | Base | Solvent | Temperature | Ref. |

| Heck | Pd(PPh₃)₂Cl₂ | Et₃N | DMA | 100 °C | nih.gov |

| Heck | Pd/C | Organic Ionic Base | - | Mild | organic-chemistry.org |

| Sonogashira | Pd(PPh₃)₄ / CuI | Amine | Anhydrous | Room Temp | organic-chemistry.org |

| Sonogashira | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-dioxane | Room Temp | nih.gov |

| Sonogashira | [PdCl₂(PPh₃)₂] / CuI / PPh₃ | Et₃N | DMF | 70 °C | thieme-connect.de |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgrug.nl This reaction is a powerful method for the synthesis of arylamines and has broad applications in organic synthesis. wikipedia.orgrug.nl For this compound, the chloro groups can serve as coupling sites for the introduction of various primary and secondary amines. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to expand the substrate scope and improve reaction conditions. wikipedia.orgrug.nl

The mechanism of the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.org Different ligands, such as bidentate phosphines (e.g., BINAP, DPPF) and sterically hindered ligands (e.g., BrettPhos, RuPhos), have been developed to improve reaction rates and yields for a wide range of amines. wikipedia.orgrug.nl

Beyond the Buchwald-Hartwig amination, other C-N coupling reactions can be employed to modify this compound. For instance, palladium-catalyzed reactions can be used to couple amides and amino acid esters with aryl halides. beilstein-journals.org These reactions provide a direct route to introduce diverse nitrogen-containing functionalities, which is valuable for creating libraries of compounds for biological screening.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

| Ligand | Amine Substrate Scope | Key Features | Ref. |

| BINAP, DPPF | Primary amines | First reliable extension to primary amines. | wikipedia.org |

| BrettPhos | Primary amines | Promotes amination of aryl mesylates, selective monoarylation. | rug.nl |

| RuPhos | Secondary amines | Superior for coupling secondary amines with aryl chlorides. | rug.nl |

| tBuBrettPhos | Amides | Enables coupling of amides with aryl chlorides. | libretexts.org |

| DavePhos | Indoles | Good choice for the N-arylation of indoles. | libretexts.org |

Oxidation and Reduction Chemistry of the Indole Scaffold and Amine Functionality

The indole nucleus is susceptible to both oxidation and reduction. The electron-rich nature of the indole ring makes it prone to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For example, oxidation can occur at the C2-C3 double bond to form oxindoles or at other positions on the ring. The primary amine group at the 7-position can also be oxidized.

Conversely, the indole ring can be reduced, typically through catalytic hydrogenation. This process can lead to the formation of indoline (B122111) derivatives. The specific conditions of the hydrogenation, such as the catalyst, pressure, and temperature, will determine the extent of reduction. The amine functionality can also influence the reactivity of the indole ring towards reduction.

Cycloaddition and Pericyclic Reactions Involving the Indole Double Bonds

The double bonds within the indole scaffold of this compound can participate in cycloaddition and other pericyclic reactions. msu.edu These reactions are valuable for the construction of complex, polycyclic structures containing the indole motif.

One important class of reactions is the Diels-Alder reaction , a [4+2] cycloaddition. The indole ring can act as the diene component, reacting with a dienophile to form a new six-membered ring. researchgate.net The specific regioselectivity and stereoselectivity of the Diels-Alder reaction are influenced by the substituents on both the indole and the dienophile.

Another significant reaction is the [4+3] cycloaddition , which can be used to construct seven-membered rings fused to the indole core, forming cyclohepta[b]indoles. nih.gov This type of reaction often involves the reaction of an alkenylindole with an in situ generated oxyallyl cation. nih.gov

Intramolecular cycloadditions are also possible, where the diene and dienophile are part of the same molecule, leading to the formation of bridged or fused ring systems. msu.edu

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, leading to structurally diverse products. These rearrangements can be promoted by heat, light, or chemical reagents.

One notable class of rearrangements is sigmatropic rearrangements , which involve the migration of a sigma-bond across a pi-system. msu.edu For example, the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, can be utilized with allyl ether derivatives of the indole.

Another important rearrangement is the Fischer indole synthesis , which, while a method of synthesis, involves a researchgate.netresearchgate.net-sigmatropic rearrangement as a key step. nih.gov Derivatives of this compound could potentially be synthesized or modified using variations of this classic reaction.

Derivatization Strategies for Library Synthesis and Functional Exploration

The functional groups present in this compound, namely the secondary amine of the indole ring, the primary aromatic amine, and the two chloro substituents, provide multiple handles for derivatization. This makes the molecule an attractive scaffold for the synthesis of compound libraries for high-throughput screening and functional exploration.

The N-H of the indole ring can be alkylated, acylated, or arylated to introduce a variety of substituents. These modifications can influence the electronic properties and steric environment of the indole core.

The 7-amino group is a versatile site for modification. It can be acylated, sulfonated, or alkylated. Furthermore, it can be converted to other functional groups via diazotization followed by substitution reactions.

The chloro substituents at the 3- and 4-positions are key sites for diversification through palladium-catalyzed cross-coupling reactions, as discussed in sections 3.4.2 and 3.4.3. A wide range of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced at these positions using reactions like the Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.comresearchgate.netresearchgate.net The differential reactivity of the two chloro groups could potentially allow for selective and sequential functionalization.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of molecules with specific biological or material properties.

Advanced Spectroscopic and Computational Analysis of 3,4 Dichloro 1h Indol 7 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3,4-dichloro-1H-indol-7-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, as well as establish through-bond and through-space correlations.

1D and 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). The aromatic region would be of particular interest, with the protons on the indole (B1671886) ring exhibiting characteristic shifts and couplings. The amine (NH₂) and indole NH protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. hmdb.ca Deuterium (B1214612) exchange experiments (D₂O shake) could be used to confirm the identity of these exchangeable protons. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amine group.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be crucial for identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is critical for piecing together the molecular skeleton by connecting non-protonated carbons (like C-3, C-4, C-7, and the carbon of the C-Cl bonds) to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. NOESY data would be valuable for confirming the spatial relationships between substituents on the indole ring.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H1 | ~11.0 (br s) | - |

| H2 | ~7.3 (t, J ≈ 2.5 Hz) | ~125 |

| H5 | ~7.0 (d, J ≈ 8.5 Hz) | ~115 |

| H6 | ~6.8 (d, J ≈ 8.5 Hz) | ~120 |

| NH₂ | ~4.5 (br s) | - |

| C2 | - | ~125 |

| C3 | - | ~100 |

| C3a | - | ~128 |

| C4 | - | ~122 |

| C5 | - | ~115 |

| C6 | - | ~120 |

| C7 | - | ~140 |

| C7a | - | ~135 |

Note: This table presents hypothetical data based on known chemical shift ranges for similar indole structures. Actual experimental values may vary.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of this compound could be determined. This technique is highly accurate and precise. acs.org

Furthermore, ¹H NMR spectroscopy can be used to monitor the progress of a chemical reaction in real-time. For instance, in the synthesis of this compound, the disappearance of starting material signals and the appearance of product signals could be tracked over time to optimize reaction conditions such as temperature, time, and catalyst loading.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₈H₆Cl₂N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 200.9930 |

| [M+Na]⁺ | 222.9750 |

Note: These values are calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides valuable structural information by revealing the connectivity of the molecule. The fragmentation pattern would be expected to involve characteristic losses, such as the loss of a chlorine atom, HCl, or cleavage of the indole ring. Analysis of these fragmentation pathways would provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine and indole NH groups, and potential π-π stacking interactions between the indole rings. While no specific crystal structure for this compound is currently available in open-access databases, the crystal structures of other substituted indoles have been reported and provide a basis for understanding the potential solid-state conformation of this compound. bldpharm.comrsc.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of indole derivatives is significantly influenced by a variety of intermolecular forces that dictate the molecular packing. These interactions are crucial in understanding the solid-state properties of these compounds.

Hydrogen Bonding: In the crystal lattice of indole-containing structures, hydrogen bonds are a predominant feature. The N-H group of the indole ring and the amino group at the 7-position of this compound are potential hydrogen bond donors. These can form strong N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. For instance, in some indole derivatives, molecules are connected by N—H⋯N hydrogen bonds, creating chains within the crystal structure iucr.org. In other cases, dimerization through N—H⋯O hydrogen bonds has been observed researchgate.net. The presence of chlorine atoms also introduces the possibility of weaker C-H···Cl interactions, which can further stabilize the three-dimensional network researchgate.net.

Absolute Configuration Assignment (if chiral)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the assignment of an absolute configuration is not applicable.

For chiral indole derivatives, the absolute configuration is typically determined using single-crystal X-ray crystallography nih.gov. The Flack parameter is a critical value derived from the crystallographic data that helps in assigning the absolute configuration of a chiral molecule nih.gov. Spectroscopic methods, such as nuclear magnetic resonance (NMR) in the presence of chiral derivatizing agents, can also be employed to determine the absolute configuration of chiral amines frontiersin.org.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and analyzing the conformational properties of molecules.

Functional Group Identification: The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its functional groups.

N-H Stretching: The N-H stretching vibrations of the indole ring and the primary amine are typically observed in the region of 3500–3300 cm⁻¹ nih.gov.

C-H Stretching: Aromatic C-H stretching vibrations usually appear in the 3100–3000 cm⁻¹ range nih.gov.

C=C Stretching: The stretching vibrations of the C=C bonds within the indole ring are expected in the 1650–1450 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amine group would likely be found around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations occur at lower wavenumbers.

C-Cl Stretching: The presence of chlorine atoms would give rise to C-Cl stretching bands, typically in the 800-600 cm⁻¹ range.

Conformational Analysis: Vibrational spectroscopy can provide insights into the molecular conformation. The positions and intensities of certain vibrational bands can be sensitive to the rotational orientation of the amino group and the planarity of the indole ring. Isotopic substitution studies, such as replacing hydrogen with deuterium (N-D), can aid in the assignment of vibrational modes and provide a more detailed understanding of the molecular structure and dynamics montclair.edu.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic structure and excited state properties of a molecule.

Analysis of Electronic Transitions

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-UV region. These bands are attributed to π-π* electronic transitions within the indole chromophore. For this compound, the presence of the amino group and chlorine atoms as substituents on the indole ring would be expected to cause a shift in the absorption maxima (λ_max) compared to the parent indole molecule. The amino group, being an electron-donating group, typically causes a red-shift (bathochromic shift) of the absorption bands. The chlorine atoms, being electron-withdrawing and also possessing lone pairs, can have a more complex effect.

Quantum Yield and Lifetime Measurements (if fluorescent)

Indole and many of its derivatives are known to be fluorescent. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment and substitution pattern.

Quantum Yield (Φ_f): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of indole derivatives can vary significantly depending on the substituents and the solvent. For some fluorescent dyes, the quantum yield can be very low in non-viscous solvents and increase in more viscous environments due to the restriction of molecular motions that lead to non-radiative decay nih.gov.

Fluorescence Lifetime (τ_f): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. The lifetime of indole derivatives is typically in the nanosecond range nih.gov. Similar to the quantum yield, the fluorescence lifetime can be influenced by factors such as solvent polarity, temperature, and the presence of quenchers.

Quantum Chemical Calculations (Computational Chemistry)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a valuable tool for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of this compound.

Geometry Optimization and Vibrational Frequencies: DFT calculations can be used to determine the optimized molecular geometry of the compound. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography, if available, to validate the computational model nanobioletters.com. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison aids in the accurate assignment of the observed vibrational bands to specific normal modes of vibration nih.gov.

Electronic Properties: Computational methods can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the electronic absorption properties and chemical reactivity of the molecule nanobioletters.com. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing theoretical support for the interpretation of experimental UV-Vis data.

Intermolecular Interactions: Quantum chemical calculations are also instrumental in studying intermolecular interactions. For instance, the strength and nature of hydrogen bonds and π-π stacking interactions can be quantified through computational analysis nih.gov. This provides a detailed understanding of the forces governing the crystal packing of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. In the context of this compound, DFT calculations are employed to determine its ground-state electronic structure and to optimize its molecular geometry.

The process begins with selecting a suitable functional and basis set. A common choice for such molecules is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, paired with a Pople-style basis set like 6-311++G(d,p). This combination is known to provide reliable geometric parameters and electronic properties for a wide range of organic compounds.

The geometry optimization calculation systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C-C and C-N bond lengths within the indole ring, the C-Cl and C-N bond lengths of the substituents, and the planarity of the bicyclic system. The presence of the chlorine atoms and the amino group is expected to induce subtle distortions in the indole ring compared to the parent molecule.

Once the geometry is optimized, a wealth of electronic properties can be extracted from the calculation. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the electron-donating amino group and the electron-withdrawing chlorine atoms will significantly influence the electron distribution across the aromatic system.

Table 1: Representative Calculated Geometric Parameters for an Indole-like Structure using DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Length | C7-N (amino) | ~1.38 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Angle | C3-C4-C5 | ~130° |

| Bond Angle | C6-C7-N (amino) | ~121° |

| Dihedral Angle | C3-C4-Cl-H | Variable |

Note: The values in this table are illustrative and based on general findings for similar halogenated and aminated aromatic systems. Actual calculated values for this compound would require a specific DFT study.

Ab Initio Methods for High-Accuracy Property Prediction

While DFT is a powerful tool, for even higher accuracy in property prediction, ab initio (from first principles) methods are employed. These methods are computationally more demanding because they make fewer approximations and are based directly on the solutions of the Schrödinger equation. Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)).

These high-level calculations are often performed on a geometry previously optimized at a less expensive level, such as DFT. This is known as a single-point energy calculation. The primary goal is to obtain highly accurate values for properties that are sensitive to electron correlation effects, which are treated more rigorously in ab initio methods than in most DFT functionals.

For this compound, CCSD(T), often considered the "gold standard" of quantum chemistry, could be used to calculate a near-exact electronic energy. This allows for a very precise determination of properties like ionization potential and electron affinity. Furthermore, these methods are invaluable for benchmarking the performance of different DFT functionals, ensuring that the chosen functional is appropriate for the system under study. Due to their high computational cost, the application of methods like CCSD(T) with large basis sets is often limited to key stationary points on the potential energy surface, such as the ground state minimum and important transition states.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. For this compound, this is particularly useful for assigning complex spectra and understanding how the substituents influence the spectroscopic signatures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts for the protons and carbons in this compound would reflect the electronic environment of each nucleus. For instance, the chlorine atoms are expected to cause a downfield shift (deshielding) for adjacent carbons, while the amino group would cause an upfield shift (shielding) for its attached carbon and nearby protons.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of the molecule can be predicted by performing a frequency calculation after the geometry optimization. This calculation determines the normal modes of vibration and their corresponding frequencies. The results can be used to assign the peaks observed in an experimental IR or Raman spectrum. Key vibrational modes for this compound would include the N-H stretching of the indole and amino groups, C-H stretching of the aromatic ring, C-N and C-Cl stretching, and various ring deformation modes. It is standard practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculation.

Table 2: Illustrative Predicted Vibrational Frequencies for Substituted Indoles

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Indole NH | ~3500-3550 |

| N-H Stretch (Asymmetric) | Amino NH₂ | ~3450-3500 |

| N-H Stretch (Symmetric) | Amino NH₂ | ~3350-3400 |

| C-H Stretch | Aromatic CH | ~3050-3150 |

| C=C Stretch | Aromatic Ring | ~1580-1620 |

| C-Cl Stretch | Aryl Halide | ~700-850 |

Note: These are representative frequency ranges. Precise values for this compound would be obtained from a specific quantum chemical calculation.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its subsequent reactivity, such as electrophilic aromatic substitution or oxidation.

The core of this analysis involves locating the transition state (TS) for a given reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. DFT calculations are commonly used to optimize the geometry of the transition state structure.

Once the reactant, product, and transition state structures are optimized, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, a key determinant of the reaction rate.

By mapping out the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows chemists to assess the feasibility of different reaction pathways and to understand the role of substituents in directing the reaction's outcome. For example, calculations could determine whether an incoming electrophile would preferentially attack the C2, C5, or C6 position of the indole ring, based on the activation barriers for each pathway.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics calculations are excellent for describing static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

MD simulations model the molecule using a classical force field, which defines the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over a period of time, typically from nanoseconds to microseconds.

For this compound, an MD simulation would provide insight into the rotational freedom of the amino group and any low-frequency vibrations of the molecule. More importantly, MD simulations are used to explicitly model the effects of a solvent. By placing the molecule in a box of solvent molecules (e.g., water or DMSO), one can study how the solvent organizes around the solute and how these interactions affect the solute's conformation and dynamics.

Key analyses from an MD simulation include the calculation of radial distribution functions (RDFs) to understand the solvation shell structure, and the study of hydrogen bonding dynamics between the molecule's N-H groups and the solvent. These simulations are crucial for bridging the gap between the gas-phase picture provided by many quantum chemical calculations and the reality of chemical processes occurring in solution.

Molecular Interaction Studies and Mechanistic Insights of 3,4 Dichloro 1h Indol 7 Amine

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Systematic investigations into the structure-activity and structure-property relationships of 3,4-dichloro-1H-indol-7-amine are not detailed in the public domain. Such studies would typically involve the systematic modification of the indole (B1671886) scaffold and the 7-amino group to understand their contribution to biological activity.

Furthermore, while the positional and electronic effects of the halogen substituents are of significant interest in medicinal chemistry for modulating the properties of a molecule, specific studies detailing these effects for this compound are not available. The existing literature focuses on the synthetic utility of this dichlorinated indole as a starting material rather than on a systematic exploration of its own SAR.

Computational Molecular Modeling and Docking Studies